molecular formula C5H6ClN5O B082745 3,5-Diamino-6-chloropyrazine-2-carboxamide CAS No. 14236-57-8

3,5-Diamino-6-chloropyrazine-2-carboxamide

Cat. No. B082745
CAS RN: 14236-57-8
M. Wt: 187.59 g/mol
InChI Key: UYTQEWLAYXCJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazine derivatives, including 3,5-diamino-6-chloropyrazine-2-carboxamide, involves nucleophilic substitution reactions and other synthetic strategies designed to introduce specific functional groups into the pyrazine ring. These synthetic approaches allow for the precise modification of the compound, tailoring its physical and chemical properties for potential applications. The synthesis processes are crucial for producing the compound in pure form and for further modifications to explore its chemical reactivity and interactions (Křinková et al., 2002).

Molecular Structure Analysis

The molecular structure of 3,5-diamino-6-chloropyrazine-2-carboxamide has been analyzed using spectroscopic techniques and theoretical calculations. Vibrational spectral analysis, including FT-Raman and FT-IR spectroscopy, along with density functional theory (DFT), provides detailed information on the bond lengths, bond angles, and geometric parameters. These studies reveal the optimized molecular geometry and the distribution of electronic density, which are essential for understanding the chemical reactivity and stability of the molecule (Sakthivel et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 3,5-diamino-6-chloropyrazine-2-carboxamide is characterized by its interactions with various reagents and its ability to undergo substitution reactions. The compound's reactivity is influenced by the presence of amino and chloro substituents, which can participate in nucleophilic substitution reactions. These reactions are pivotal for the synthesis of derivatives and for exploring the compound's potential applications in various fields (Křinková et al., 2002).

Physical Properties Analysis

The physical properties of 3,5-diamino-6-chloropyrazine-2-carboxamide, including its solubility, melting point, and crystalline structure, are crucial for its handling and application in chemical and pharmaceutical research. The compound's physical characteristics determine its suitability for various experimental and industrial processes, influencing its storage, stability, and formulation (Barclay et al., 1998).

Chemical Properties Analysis

The chemical properties of 3,5-diamino-6-chloropyrazine-2-carboxamide, including its acidity, basicity, reactivity towards different chemical reagents, and its behavior in chemical reactions, are foundational for its application in synthesis and drug design. Understanding these properties enables researchers to manipulate the compound for specific purposes, predicting its behavior in complex chemical environments (Sakthivel et al., 2014).

Scientific Research Applications

  • Diuretic Effects in Hypertension and Heart Failure : MK-870 has been found effective as a diuretic, particularly in the treatment of hypertension and heart failure. It functions as a potassium-sparing natriuretic agent, potentially useful in conjunction with other diuretic agents (Gombos, Freis, & Moghadam, 1966).

  • Vibrational Spectral Analysis : The compound's vibrational spectra were analyzed using FT-Raman and FT-IR spectroscopy. This study aids in understanding the compound's structural and electronic properties, which are critical in drug design and chemical synthesis (Sakthivel et al., 2014).

  • Inhibition of Na+-Ca2+ Exchange in Brain : It has been demonstrated to inhibit Na+-dependent 45Ca2+ uptake in rat brain, suggesting potential neurological applications. This feature may be relevant in conditions involving altered calcium homeostasis (Schellenberg, Anderson, & Swanson, 1983).

  • Antimycobacterial and Antibacterial Activity : Some derivatives of this compound have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains, indicating potential uses in combating tuberculosis and bacterial infections (Semelková et al., 2017).

  • Binding to Kidney Cell Membranes : Studies on the binding of benzamil, a derivative of MK-870, to kidney cell membranes have provided insights into the renal effects of these compounds. This research is significant for understanding drug interactions with kidney tissues and for the development of renal therapeutics (Cuthbert & Edwardson, 1981).

  • DNA Interaction and Fluorescence Studies : The compound's interaction with DNA and its fluorescence properties have been studied, which is essential for developing new diagnostic tools and understanding the molecular basis of diseases (Rajendran et al., 2009).

  • Use in Glomerular Filtration Rate Measurement : Derivatives of this compound have been evaluated as fluorescent tracer agents for measuring glomerular filtration rate, an essential parameter in renal function assessment (Rajagopalan et al., 2011).

  • Quantitative Analysis in Pharmaceuticals : The compound has been subject to spectrophotometric methods for estimation in pharmaceutical formulations, aiding in quality control and drug development (Lakshmi, 2015).

Safety and Hazards

Specific safety and hazard information for “3,5-Diamino-6-chloropyrazine-2-carboxamide” is not available in the search results. It is recommended to handle this compound with appropriate safety measures, including avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

3,5-diamino-6-chloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN5O/c6-2-4(8)11-3(7)1(10-2)5(9)12/h(H2,9,12)(H4,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTQEWLAYXCJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345418
Record name 3,5-diamino-6-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diamino-6-chloropyrazine-2-carboxamide

CAS RN

14236-57-8
Record name 3,5-diamino-6-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3,5-diamino-2-pyrazinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diamino-6-chloropyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3,5-Diamino-6-chloropyrazine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3,5-Diamino-6-chloropyrazine-2-carboxamide
Reactant of Route 4
3,5-Diamino-6-chloropyrazine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3,5-Diamino-6-chloropyrazine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3,5-Diamino-6-chloropyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.